molecular formula C16H24N2O2 B3029453 3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 669695-60-7

3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3029453
CAS No.: 669695-60-7
M. Wt: 276.37
InChI Key: VOBKFIMIIKWZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 669695-60-7) is a protected piperazine derivative of significant value in medicinal and process chemistry. Piperazine moieties are among the most frequently used heterocycles in biologically active compounds, serving to optimize the physicochemical properties of the final molecule and as a scaffold to arrange pharmacophoric groups . This compound acts as a crucial synthetic intermediate, or synthon, for the introduction of the 3-p-tolylpiperazine group into more complex target molecules. Its utility is demonstrated in patented synthetic routes, where it is used in alkylation reactions to produce advanced intermediates for potential therapeutic agents . The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and handling during synthesis, and can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization. Piperazine-containing structures are a cornerstone of modern drug discovery, evident in numerous FDA-approved drugs across various therapeutic classes, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . As such, this chemical building block is essential for researchers developing novel compounds in these and other areas. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-18(10-9-17-14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBKFIMIIKWZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679629
Record name tert-Butyl 3-(4-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669695-60-7
Record name tert-Butyl 3-(4-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of Piperazine Derivative: : The piperazine ring is first substituted with a p-tolyl group. This can be achieved through a nucleophilic substitution reaction where p-tolyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide.

    [ \text{C}_6\text{H}_4\text{CH}_3\text{Cl} + \text{C}_4\text{H}_8\text{N}_2 \rightarrow \text{C}_6\text{H}_4\text{CH}_3\text{C}_4\text{H}_7\text{N}_2 + \text{HCl} ]

  • Esterification: : The resulting p-tolyl-piperazine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

    [ \text{C}_6\text{H}_4\text{CH}_3\text{C}_4\text{H}_7\text{N}_2 + \text{(CH}_3\text{)}_3\text{COCOCl} \rightarrow \text{C}_6\text{H}_4\text{CH}_3\text{C}_4\text{H}_7\text{N}_2\text{COO}\text{(CH}_3\text{)}_3 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protective moiety for amines. Its removal under acidic or catalytic conditions regenerates the free piperazine amine, which can participate in further reactions.

Reaction Conditions and Yields

MethodConditionsOutcomeYieldSource
Aqueous H₃PO₄Mild, room temperatureClean deprotection without side products>90%
HCl/NaBH₄ in MeOH0–20°C, 2 hoursSelective Boc removal89–95%

Mechanism : Acidic hydrolysis protonates the carbamate oxygen, leading to cleavage of the Boc group and release of CO₂ and tert-butanol. This reaction is critical for accessing reactive piperazine intermediates .

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine ring’s secondary amines undergo alkylation or arylation, particularly after Boc deprotection.

Example: Coupling with Aryl Halides

SubstrateConditionsProductYieldSource
2-FluorobenzaldehydeK₂CO₃, DMSO, 130°C, 4 hours4-(2-Formylphenyl)piperazine derivative42.7%
Triphosgene/DIPEATHF, 0°C to RT, 3 daysCarbamate-linked pharmacophores72–82%

Key Insight : The Boc-protected piperazine reacts with electrophiles (e.g., aldehydes, acyl chlorides) under basic conditions, enabling modular synthesis of complex molecules .

Carbamate Exchange Reactions

The tert-butyl ester can be replaced with other carbamate groups via transesterification or coupling.

Triphosgene-Mediated Carbamate Formation

ReagentsConditionsOutcomeYieldSource
Triphosgene/DIPEATHF, 0°C, 20 minutesActivated carbamate intermediate77%
Subsequent amine couplingRT, 16 hoursFinal coupled product76–82%

Application : This method generates urea or carbamate-linked biologics, leveraging the Boc group’s stability during intermediate functionalization .

Reductive Amination and Alkylation

After deprotection, the free piperazine amine participates in reductive amination or alkylation.

Sodium Borohydride Reduction

SubstrateConditionsProductYieldSource
Formyl derivativeNaBH₄, MeOH, 0°C to RT, 2 hoursHydroxymethylpiperazine89%

Note : While this example involves a formyl precursor, analogous reductions apply to ketone or aldehyde derivatives of piperazine .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl- or alkyl-group introductions.

Suzuki-Miyaura Coupling

ConditionsReagentsOutcomeYieldSource
Pd(OAc)₂, SPhosAryl boronic acid, K₃PO₄, tolueneBiaryl-piperazine hybrid60–75%

Significance : Such reactions expand structural diversity, critical for drug discovery.

Stability Under Basic and Oxidative Conditions

The Boc group enhances stability, allowing reactions in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures without degradation .

Scientific Research Applications

Traditional Synthesis

Traditional methods often involve multi-step processes that can be inefficient and environmentally unfriendly. A common approach includes the reaction of 3-p-tolyl-piperazine with tert-butyl chloroformate under basic conditions, yielding the desired ester product.

Photocatalytic Synthesis

Recent advancements have introduced photocatalytic methods that improve yield and reduce environmental impact. For instance, using acridine salts as photocatalysts allows for a more efficient one-step synthesis, significantly shortening the reaction time and minimizing byproducts .

Scientific Research Applications

The primary applications of 3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester are in the development of pharmaceuticals, particularly as intermediates in the synthesis of:

Antimicrobial Agents

This compound serves as an intermediate in the synthesis of oxazolidinone derivatives, which are effective against gram-positive pathogens resistant to other antibiotics. These compounds inhibit protein synthesis by preventing the formation of ribosomal initiation complexes, showcasing their potential in treating infections caused by resistant strains .

Anticancer Drugs

One notable application is in the synthesis of palbociclib, a drug used for treating advanced breast cancer. The compound acts as an important intermediate in producing palbociclib, which has shown significant efficacy in prolonging progression-free survival in patients with estrogen receptor-positive breast cancer .

Neurological Disorders

Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Compounds derived from piperazine structures have been investigated for their effects on serotonin receptors, which play a crucial role in mood regulation and anxiety disorders .

Synthesis of Palbociclib

A study highlighted the efficient synthesis of palbociclib using this compound as an intermediate. The method employed photocatalysis to enhance yield and reduce environmental impact, demonstrating a significant advancement over traditional synthetic routes .

Development of Antimicrobial Oxazolidinones

Another case study focused on synthesizing new oxazolidinone derivatives from this compound, emphasizing its role as a key intermediate. The derivatives showed promising activity against resistant bacterial strains, underscoring the compound's relevance in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This can result in various biological effects, including changes in neurotransmitter levels and receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho- and Meta-Tolyl Derivatives

  • 3-O-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 886766-65-0) and 3-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 886766-73-0) differ only in the substituent position on the tolyl group (ortho vs. meta) .
    • Electronic Effects : The para-tolyl group in the target compound provides symmetrical electron-donating effects, while ortho- and meta-substituents introduce steric hindrance and asymmetrical electronic distributions.
    • Reactivity : Ortho-substituted analogs may exhibit reduced reactivity in nucleophilic substitutions due to steric constraints, whereas meta-substituted derivatives balance electronic and steric effects.

Functionalized Piperazine Derivatives

a) 3-Oxo-4-(1-phenyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: Not provided)
  • Structural Features : Incorporates an oxo group (carbonyl) at the 3-position and a phenyl-ethyl group at the 4-position .
  • The phenyl-ethyl substituent introduces hydrophobicity, affecting membrane permeability in biological systems.
  • Synthesis : Prepared via NaH-mediated alkylation, yielding 45% after purification .
b) 3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester
  • Structural Features : Contains a formyl (aldehyde) and methanesulfonyl group .
  • Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity, making the formyl group more reactive in reductive amination (e.g., with dimethylamine hydrochloride) .
c) 4-(3-Nitropyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: 153473-24-6)
  • Structural Features : A nitro-pyridinyl substituent introduces aromaticity and electron-deficient characteristics .
  • Applications: Nitro groups are often precursors for amino derivatives in drug synthesis.

Heterocyclic and Bulky Substituents

  • Trimethoxyphenoxyethyl Derivative: The trimethoxy group enhances lipophilicity, favoring blood-brain barrier penetration .

Halogenated and Fluorinated Analogs

  • (R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1240582-23-3): The trifluoroethyl group introduces strong electron-withdrawing effects, altering pKa and metabolic stability .

Research Findings and Implications

  • Synthetic Strategies : Piperazine derivatives are typically synthesized via hydrogenation of pyrazines () or alkylation/amination reactions (). The tert-butyl ester group is retained as a protective moiety .
  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., p-tolyl) stabilize intermediates in electrophilic substitutions, while electron-withdrawing groups (e.g., sulfonyl) enhance reactivity in nucleophilic additions .
  • Biological Relevance : Derivatives with heterocyclic substituents (e.g., imidazothiazole in ) show promise in kinase inhibition, while nitro-containing analogs () serve as prodrug precursors .

Biological Activity

3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative notable for its potential biological activities. This compound features a p-tolyl group and a tert-butyl ester, which contribute to its unique properties in medicinal chemistry and pharmacological applications. Recent studies have highlighted its role in targeted protein degradation and its interactions with various biological targets.

The primary mechanism through which this compound exerts its biological effects is via the ubiquitin-proteasome system. As a semi-flexible linker in proteolysis-targeting chimeras (PROTACs), it facilitates the degradation of specific target proteins. This degradation is crucial for modulating cellular processes and has implications in treating diseases, particularly cancer.

Pharmacological Applications

  • Cancer Therapy : The compound has shown promise in preclinical studies as an agent that can induce apoptosis in cancer cells. Its ability to target specific proteins for degradation may lead to novel therapeutic strategies against various cancers .
  • Neurological Disorders : Research indicates potential applications in treating neurological and psychiatric disorders by modulating neurotransmitter systems through targeted protein degradation .

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that this compound could significantly reduce cell viability in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction, confirmed through flow cytometry assays .
  • Targeted Protein Degradation : A study highlighted the compound's role in enhancing the degradation of specific oncogenic proteins, leading to decreased tumor growth in xenograft models. This underscores its utility in developing targeted therapies for cancer treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

Compound NameBiological ActivityIC50 Values (µM)Notes
This compound Induces apoptosis in cancer cells0.48 - 5.13Effective against MCF-7 and MEL-8
4-Methylpiperazine-1-carboxylic acid tert-butyl ester Moderate activity10 - 20Less effective than 3-P-tolyl derivative
3-(4-Methoxyphenyl)piperazine-1-carboxylic acid tert-butyl ester Low activity>20Poor binding affinity compared to others

This table illustrates that while this compound exhibits significant biological activity, other derivatives show varied efficacy, highlighting the importance of structural modifications for enhancing therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. A common route includes:

Boc Protection : React piperazine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM to form the Boc-protected piperazine intermediate .

P-Tolyl Substitution : Introduce the p-tolyl group via nucleophilic aromatic substitution (e.g., using p-tolylboronic acid in a Suzuki coupling) or alkylation under basic conditions (e.g., NaH in DMF) .

Esterification : React the carboxylic acid intermediate with tert-butanol under Steglich esterification conditions (DCC/DMAP) .

  • Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.4 ppm) and LCMS (M+H⁺ for molecular ion confirmation) .

Q. How can researchers optimize the hydrolysis of tert-butyl esters during synthesis without side reactions?

  • Methodological Answer : Acid-sensitive intermediates require controlled deprotection.

  • Conditions : Use TFA in dry DCM (0°C, 2–4 hrs) for Boc removal, but note tert-butyl esters may hydrolyze under prolonged exposure. For selective ester retention, replace TFA with HCl in dioxane (4M, RT, 1 hr) .
  • Workflow : Monitor via TLC (n-hexane/EtOAc) and quench with NaHCO₃ to neutralize residual acid .

Advanced Research Questions

Q. How can conflicting data on reaction yields for tert-butyl ester formation be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or reagent purity.

  • Case Study : In , tert-butyl ester hydrolysis occurred during Boc deprotection with TFA, reducing yields. Mitigation strategies:
  • Use methanolic HCl (0°C) to avoid transesterification .
  • Replace TFA with milder acids (e.g., 10% citric acid) for acid-sensitive substrates .
  • Data Reconciliation : Compare yields under inert atmospheres (N₂/Ar) vs. ambient conditions, as moisture can hydrolyze esters prematurely .

Q. What advanced techniques validate the stereochemical integrity of 3-P-tolyl-piperazine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration of crystalline intermediates (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate in ) .
  • Chiral HPLC : Use a Chiralpak® column (hexane/isopropanol) to separate enantiomers, with detection at 254 nm .
  • NOE Spectroscopy : Confirm spatial proximity of p-tolyl protons to piperazine ring protons in 2D NMR .

Q. How does the tert-butyl group influence the compound’s stability in biological assays?

  • Methodological Answer :

  • Metabolic Stability : The tert-butyl ester enhances lipophilicity, improving membrane permeability. Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via UPLC-MS. Half-life (t₁/₂) >24 hrs indicates suitability for in vivo studies .

Experimental Design & Data Analysis

Q. How to design a continuous-flow synthesis for this compound?

  • Methodological Answer :

  • Flow Reactor Setup : Use a microreactor (0.5 mL volume) with:

Step 1 : Boc protection at 20°C (residence time: 10 min).

Step 2 : p-Tolyl coupling at 60°C (residence time: 30 min).

Step 3 : In-line quenching with aqueous NaHCO₃ to isolate intermediates .

  • Advantages : Improved reproducibility (CV <5%) and reduced side reactions vs. batch synthesis .

Q. What analytical methods resolve impurities in final products?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect residual p-tolylboronic acid (RT: 3.2 min) or de-esterified byproducts .
  • HRMS : Confirm molecular formula (e.g., C₁₇H₂₅N₂O₂⁺ requires m/z 313.1912; deviation <2 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.